molecular formula C21H19BrN6O2 B2368117 (E)-8-(2-benzylidenehydrazinyl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-28-9

(E)-8-(2-benzylidenehydrazinyl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2368117
CAS RN: 685106-28-9
M. Wt: 467.327
InChI Key: GLSZGPUBHFHEQV-FSJBWODESA-N
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Description

(E)-8-(2-benzylidenehydrazinyl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19BrN6O2 and its molecular weight is 467.327. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Access and Derivatives : This compound is part of a group where new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives were synthesized. These compounds were structurally characterized by spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry) and elemental analysis, highlighting the versatility of the purine backbone in chemical synthesis (Gobouri, 2020).

  • Synthesis of Fused Purine Derivatives : A study described the synthesis of new thiadiazepino and thiadiazepino-purine ring systems, demonstrating the chemical reactivity and potential for creating diverse purine-based structures, which could be relevant for further pharmaceutical applications (Hesek & Rybár, 1994).

Pharmacological Properties and Applications

  • Receptor Affinity and Potential Psychotropic Activity : Research on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 explored their affinity for serotonin receptors. These compounds displayed potential psychotropic activity, indicating a possible application in the treatment of neurological or psychiatric disorders (Chłoń-Rzepa et al., 2013).

  • Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones was reported, indicating the chemical adaptability of purine derivatives for various synthetic applications (Khaliullin & Shabalina, 2020).

Biological Activity Studies

  • Anticancer and Antimicrobial Potential : New derivatives of 8-Chloro-theophylline, a related compound, were synthesized and showed promising antimicrobial activity. This suggests that derivatives of the (E)-8-(2-benzylidenehydrazinyl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could also exhibit similar biological properties (Abdul-Reda & Abdul-Ameer, 2018).

  • Anti-Proliferative Agents : A series of fused triazolo-pyrrolo-purine derivatives showed significant anti-proliferative activity against various human cancer cell lines. This underscores the potential of purine derivatives in cancer research and therapy (Sucharitha et al., 2021).

properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-9-6-10-16(22)11-15)20(24-18)25-23-12-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSZGPUBHFHEQV-FSJBWODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-benzylidenehydrazinyl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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